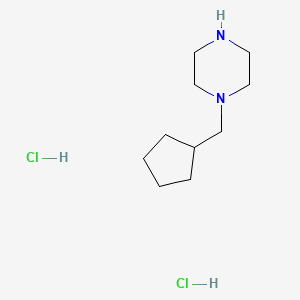
4-Isocyanato-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzothiadiazol-4-yl isocyanate is a chemical compound with the molecular formula C7H3N3OS. It is known for its unique structure, which includes an isocyanate group attached to a benzothiadiazole ring.
Applications De Recherche Scientifique
2,1,3-Benzothiadiazol-4-yl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in the design of novel therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-4-yl isocyanate typically involves the reaction of 2,1,3-benzothiadiazole with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of 2,1,3-Benzothiadiazol-4-yl isocyanate may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of exposure to hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 2,1,3-Benzothiadiazol-4-yl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.
Polymerization: It can be used as a monomer in the synthesis of polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids or bases to facilitate the reactions.
Solvents: Aprotic solvents like dichloromethane or toluene are commonly used.
Major Products Formed:
Ureas and Carbamates: Formed through reactions with amines and alcohols.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Mécanisme D'action
The mechanism of action of 2,1,3-Benzothiadiazol-4-yl isocyanate involves its ability to react with various nucleophiles, leading to the formation of stable products. The isocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity makes it a valuable tool in chemical biology and materials science .
Comparaison Avec Des Composés Similaires
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties but lacking the isocyanate group.
4-Amino-2,1,3-benzothiadiazole: Contains an amino group instead of an isocyanate group, leading to different reactivity and applications.
4-Nitro-2,1,3-benzothiadiazole: Features a nitro group, which imparts distinct electronic characteristics.
Uniqueness: 2,1,3-Benzothiadiazol-4-yl isocyanate is unique due to its isocyanate functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in the synthesis of advanced materials and bioactive molecules .
Propriétés
IUPAC Name |
4-isocyanato-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3OS/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZZFYLZFYDNMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379953 |
Source


|
| Record name | 4-Isocyanato-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342411-14-7 |
Source


|
| Record name | 4-Isocyanato-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)



![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
![2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1272895.png)



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)




